molecular formula C27H24N4O4 B2664247 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-34-0

3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2664247
CAS No.: 1207051-34-0
M. Wt: 468.513
InChI Key: NPMSRQJKOTWTRX-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound , though not directly mentioned, shares a structural relationship with various synthesized heterocyclic compounds that have been the subject of significant scientific research due to their potential pharmacological activities. For instance, research on the synthesis of novel quinazolinone derivatives, including those with substituted quinoxalindione, has shown that these compounds possess cytotoxic activity against various cancer cell lines. In one study, almost all newly synthesized compounds exhibited cytotoxic activity, highlighting the potential of these molecules in cancer research (Poorirani et al., 2018).

Herbicidal Applications

Research has also explored the herbicidal potential of related compounds. Novel pyrazole-quinazoline-2,4-dione hybrids, designed through a ring-expansion strategy, have shown excellent potency as inhibitors against a specific enzyme target in herbicide discovery, offering a new avenue for controlling resistant weeds (He et al., 2020). Another study synthesized triketone-containing quinazoline-2,4-dione derivatives, revealing their promising broad-spectrum weed control and excellent crop selectivity, demonstrating the potential of these compounds in agricultural applications (Wang et al., 2014).

Electronic Material Development

Additionally, the synthesis and characterization of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives, containing quinoxaline and pyrazine moieties, have been investigated for their potential as electron-transport materials in organic light-emitting devices (OLEDs). These studies underline the versatility and importance of such compounds in developing advanced electronic materials (Huang et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is synthesized from 2,5-dimethylaniline and 2-cyanobenzoic acid. The second intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzoyl chloride and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2,5-dimethylaniline", "2-cyanobenzoic acid", "2-ethoxybenzoyl chloride", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "sodium hydroxide", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone", "a. Dissolve 2,5-dimethylaniline (10 mmol) and 2-cyanobenzoic acid (10 mmol) in acetic anhydride (20 mL) and add sodium acetate (10 mmol).", "b. Heat the reaction mixture at 120°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Collect the precipitate by filtration and wash it with water and diethyl ether.", "e. Dry the product under vacuum to obtain 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone as a yellow solid.", "Step 2: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 2-ethoxybenzoyl chloride (10 mmol) in chloroform (20 mL) and add hydrazine hydrate (10 mmol).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Collect the precipitate by filtration and wash it with water and diethyl ether.", "e. Dry the product under vacuum to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a white solid.", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone (5 mmol) and 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (5 mmol) in ethanol (20 mL).", "b. Add sodium hydroxide (5 mmol) and heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Collect the precipitate by filtration and wash it with water and diethyl ether.", "e. Dry the product under vacuum to obtain the final product, 3-(2,5-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, as a yellow solid." ] }

CAS No.

1207051-34-0

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-20(23)25-28-24(35-29-25)16-30-21-11-7-5-9-19(21)26(32)31(27(30)33)22-15-17(2)13-14-18(22)3/h5-15H,4,16H2,1-3H3

InChI Key

NPMSRQJKOTWTRX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

solubility

not available

Origin of Product

United States

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